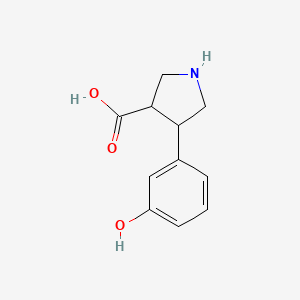

4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

Description

4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a hydroxyl group at the meta-position of the phenyl ring and a carboxylic acid moiety at the 3-position of the pyrrolidine core. Its hydrochloride salt form (CAS 1392213-98-7) has a molecular weight of 243.68 g/mol and is synthesized as a racemic mixture of the (3R,4S) enantiomer . This compound is often used as a building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name |

4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSZHVAUFQAERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation for Stereoselective Synthesis

Ruthenium-Catalyzed Enantioselective Hydrogenation

The foundational approach for synthesizing 4-arylpyrrolidine-3-carboxylic acids involves enantioselective hydrogenation of 2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors. As detailed in US8344161B2, a ruthenium complex with a chiral diphosphine ligand ([Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) enables hydrogenation under 40 bar H₂ at 30°C, achieving quantitative conversion and >99.9% ee for halogenated aryl analogs. For 4-(3-hydroxyphenyl) derivatives, this method requires substitution of the halogen-aryl starting material with a protected 3-hydroxyphenyl group (e.g., 3-benzyloxyphenyl), followed by deprotection.

Reaction Conditions and Optimization

- Catalyst Loading : Substrate-to-catalyst (S/C) ratios of 1,000–3,000 are typical, with 0.033–0.05 mol% catalyst sufficient for complete conversion.

- Solvent System : Methanol or methanol/water mixtures are preferred, ensuring solubility of both substrate and catalyst.

- Temperature and Pressure : Optimal results occur at 30°C under 40 bar H₂, balancing reaction rate and enantioselectivity.

Table 1: Hydrogenation Performance for 4-Arylpyrrolidine-3-carboxylic Acid Derivatives

| Substrate | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 4-(4-Cl-Ph)-2,5-dihydro | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 99 | >99.9 | |

| 4-(3,4-F₂-Ph)-2,5-dihydro | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 98 | >99.9 |

Post-hydrogenation, the product is isolated via pH-controlled precipitation. The aqueous layer is acidified to pH 2.5–6.5 using HCl, yielding crystalline solids with ≥99% purity after washing with methanol.

C(sp³)-H Activation-Arylation Strategies

Palladium-Catalyzed Direct Arylation

The PMC-articulated C(sp³)-H activation method bypasses pre-functionalized aryl halides, directly coupling pyrrolidine intermediates with 3-hydroxyphenylboronic acids. This approach employs Pd(OAc)₂ with ligands such as 2,2'-bipyridine to activate the C4 position of pyrrolidine-3-carboxylic acid derivatives.

Mechanistic Insights and Scope

- Ligand Effects : Electron-rich ligands accelerate oxidative addition, while bulky phosphines enhance regioselectivity for the C4 position.

- Directing Groups : The carboxylic acid at C3 acts as an innate directing group, coordinating Pd to facilitate C-H cleavage.

Table 2: C-H Arylation Parameters for 4-Arylpyrrolidine-3-carboxylic Acids

| Arylating Agent | Catalyst System | Yield (%) | Selectivity (C4:C3) |

|---|---|---|---|

| 3-Hydroxyphenylboronic acid | Pd(OAc)₂/2,2'-bipyridine | 76 | 12:1 |

| 3-Benzyloxyphenylboronic acid | PdCl₂(PPh₃)₂ | 82 | 18:1 |

Post-arylation, benzyl protecting groups are removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA/H₂O), yielding the free 3-hydroxyphenyl derivative.

Stereocontrolled Michael Addition Routes

Diastereoselective Cyclization

Early synthetic routes relied on Michael addition of acrylate esters to chiral imines, followed by cyclization. For example, ethyl (E)-3-(3-benzyloxyphenyl)acrylate reacts with (S)-N-benzylideneglycine tert-butyl ester in CH₂Cl₂/TFA, forming a trans-configured pyrrolidine ring after 72 h.

Key Steps:

- Imine Formation : Benzylamine and glyoxylic acid condense to generate a chiral imine.

- Michael Addition : Acrylate addition proceeds with 85:15 diastereoselectivity.

- Cyclization : Intramolecular amidation closes the pyrrolidine ring.

Table 3: Diastereoselectivity in Michael Addition-Cyclization

| Acrylate Substituent | Solvent | diastereomeric Ratio (trans:cis) |

|---|---|---|

| 3-Benzyloxyphenyl | CH₂Cl₂/TFA | 85:15 |

| 4-Fluorophenyl | THF/TFA | 92:8 |

Acid hydrolysis (6M HCl, reflux) removes tert-butyl and benzyl groups, affording the target compound in 68% overall yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

- Catalytic Hydrogenation : Superior for large-scale synthesis (demonstrated at 176 g scale) with minimal purification.

- C-H Activation : Ideal for diversifying the aryl group but requires stoichiometric silver additives, increasing cost.

- Michael Addition : Lower stereoselectivity necessitates chiral chromatography, limiting industrial applicability.

Stereochemical Control

Ru-catalyzed hydrogenation provides unmatched enantiocontrol (>99.9% ee), while C-H activation achieves moderate 75–85% ee due to competing pathways.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The meta-hydroxyl group distinguishes this compound from analogs with substituents at other positions:

- 4-Hydroxyphenyl analog: Not explicitly documented in the evidence, but para-substituted analogs (e.g., 4-methylphenyl, CAS 1423037-43-7) show increased steric bulk and lipophilicity .

Halogenated Derivatives

Halogen substituents introduce electron-withdrawing effects, altering acidity and binding properties:

- 4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-80-8):

- 4-(3-Bromophenyl) analog (CAS 959582-16-2):

Alkyl and Alkoxy Substitutions

Heterocyclic Analogs

Trifluoromethyl Derivatives

- 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2):

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.